molecular formula C13H17NO4 B3214839 3-Methoxy-2-pivalamidobenzoic acid CAS No. 115378-20-6

3-Methoxy-2-pivalamidobenzoic acid

Cat. No. B3214839
M. Wt: 251.28 g/mol
InChI Key: WMSGAEAFNDMYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-2-pivalamidobenzoic acid, also known as MPB, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. MPB is a derivative of 2-pivaloylbenzoic acid, which is a known inhibitor of cyclooxygenase-2 (COX-2) and has been used in the treatment of inflammation and pain. MPB is a more potent inhibitor of COX-2 and has shown promising results in various scientific studies.

Mechanism Of Action

The mechanism of action of 3-Methoxy-2-pivalamidobenzoic acid involves the inhibition of COX-2, which is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins. By inhibiting COX-2, 3-Methoxy-2-pivalamidobenzoic acid reduces the production of prostaglandins, which are mediators of inflammation and pain. 3-Methoxy-2-pivalamidobenzoic acid has also been shown to inhibit the production of nitric oxide, which is another mediator of inflammation.

Biochemical And Physiological Effects

3-Methoxy-2-pivalamidobenzoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 3-Methoxy-2-pivalamidobenzoic acid has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes involved in the production of prostaglandins and nitric oxide, respectively. 3-Methoxy-2-pivalamidobenzoic acid has been shown to have analgesic and anti-inflammatory effects in various animal models of inflammation and pain.

Advantages And Limitations For Lab Experiments

One of the advantages of 3-Methoxy-2-pivalamidobenzoic acid is its potent inhibitory activity against COX-2, which makes it a promising candidate for the development of anti-inflammatory and analgesic drugs. 3-Methoxy-2-pivalamidobenzoic acid has also been shown to have antimicrobial and antitumor properties, which further increases its potential applications in drug development. However, one of the limitations of 3-Methoxy-2-pivalamidobenzoic acid is its relatively low solubility in water, which can make it difficult to formulate into a drug. 3-Methoxy-2-pivalamidobenzoic acid has also been shown to have cytotoxic effects at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 3-Methoxy-2-pivalamidobenzoic acid. One potential direction is the synthesis of 3-Methoxy-2-pivalamidobenzoic acid derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of the mechanisms underlying the antimicrobial and antitumor properties of 3-Methoxy-2-pivalamidobenzoic acid. 3-Methoxy-2-pivalamidobenzoic acid has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, which suggests that it may have potential applications in the treatment of these diseases. Overall, 3-Methoxy-2-pivalamidobenzoic acid is a promising compound with a wide range of potential applications in drug discovery and development.

Scientific Research Applications

3-Methoxy-2-pivalamidobenzoic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial properties. 3-Methoxy-2-pivalamidobenzoic acid has also been investigated for its ability to inhibit COX-2, which is an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain.

properties

IUPAC Name

2-(2,2-dimethylpropanoylamino)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)12(17)14-10-8(11(15)16)6-5-7-9(10)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSGAEAFNDMYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=C1OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2-pivalamidobenzoic acid

Synthesis routes and methods

Procedure details

n-Butyllithium (1.6M solution in hexane; 200 ml, 0.32 mol) was added dropwise under nitrogen at −10° C. to a stirred solution of N-(2-methoxyphenyl)pivalamide (27.6 g, 0.133 mol) in tetrahydrofuran (600 ml), the mixture was allowed to warm to ambient temperature, stirred for a further 2 hours, then it was added to a large excess of crushed solid carbon dioxide. The mixture was allowed to warm to ambient temperature, 3M hydrochloric acid (200 ml) was added and the tetrahydrofuran was removed in vacuo. The resulting solid was collected by filtration and crystallised from acetonitrile to give 3-methoxy-2-pivalamidobenzoic acid (21 g; 63%) as a solid, m.pt. 117–120° C. Concentration of the liquor yielded a second crop (2.6 g; 8%).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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